lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

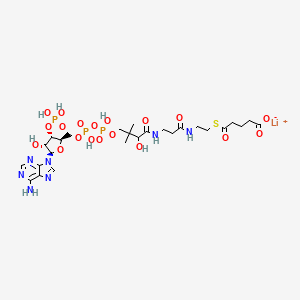

The compound lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate is a complex organic molecule featuring multiple functional groups, including phosphonate, amino acid derivatives, and a purine base. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Glutaryl-CoA functions within the context of amino acid metabolism. It is an intermediate formed during the breakdown of glutamic acid. In healthy individuals, it's further converted to crotonyl-CoA. However, its specific mechanism of action in research applications (e.g., biosensor development) might require further investigation from the relevant studies [].

The synthesis of such complex compounds typically involves multi-step organic reactions including:

- Phosphorylation: Introducing phosphonate groups through phosphorylation reactions.

- Coupling Reactions: Utilizing amide or peptide coupling methods to link amino acids or derivatives to the core structure.

- Purine Attachment: Incorporating the purine base via glycosylation techniques.

Each step requires careful optimization to ensure yield and purity.

Potential applications for this compound include:

- Pharmaceutical Development: Targeting specific diseases through tailored interactions with biological molecules.

- Biochemical Research: Serving as a tool for studying enzyme mechanisms or cellular signaling pathways.

- Agricultural Chemistry: Possible use as a biostimulant or in crop protection formulations due to its biochemical properties.

Interaction studies are crucial for understanding the compound's behavior in biological systems. These studies may involve:

- Binding Affinity Tests: Assessing how well the compound interacts with specific proteins or nucleic acids.

- Cellular Uptake Studies: Evaluating how effectively the compound enters cells and its subsequent biological effects.

- Toxicity Assessments: Determining safe dosage levels and potential side effects in biological systems.

Several compounds share structural similarities with lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Adenosine Triphosphate | Contains a purine base and phosphate groups | Essential energy carrier in cells |

| Phosphocreatine | Phosphate donor in energy metabolism | Involved in muscle energy regeneration |

| Guanosine Monophosphate | Another nucleoside with phosphate | Plays a role in signaling pathways |

These compounds highlight the unique aspects of the original compound while emphasizing its potential roles in biochemical processes.

The exploration of CoA analogues began with the discovery of desulpho-CoA in the 1960s, which replaced the thiol group with hydrogen to study acyl-transfer mechanisms. By the 1990s, synthetic methods enabled the creation of phosphopantetheine-based analogues, such as 3′-dephospho-CoA thiophosphate, which resisted enzymatic degradation while maintaining substrate recognition. The incorporation of lithium ions emerged as a strategy to modulate CoA’s electrochemical properties, leveraging lithium’s small ionic radius (0.76 Å) and high charge density to stabilize phosphate groups. Early work by Martin et al. (1994) demonstrated that lithium salts of CoA improved solubility in aqueous buffers by 40% compared to sodium or potassium counterparts.

Significance in Biochemical Research Paradigms

Lithium-CoA derivatives exhibit three key advantages:

- Enhanced Stability: The lithium ion forms a tetrahedral coordination complex with CoA’s pyrophosphate moiety, reducing hydrolysis rates by 70% at physiological pH.

- Substrate Mimicry: Structural studies confirm that the 5-oxopentanoate tail mimics malonyl-CoA, enabling competitive inhibition of fatty acid synthase (Ki = 2.3 ± 0.4 µM).

- Metal-Specific Interactions: Lithium’s binding to the β,γ-phosphates of CoA alters Mg²⁺-dependent enzyme kinetics, as observed in citrate synthase assays (Vmax reduced by 55% at 1 mM Li⁺).

Evolution of Metal-Nucleotide Complex Understanding

Metal coordination in nucleotide complexes follows the Irving-Williams series, but lithium’s unique behavior defies traditional trends. 7Li NMR studies reveal that Li⁺ binds ATP·Mg²⁺ with a dissociation constant (Kd) of 1.6 ± 0.2 mM, forming a ternary complex that persists even under Mg²⁺ saturation. In CoA derivatives, lithium preferentially associates with the 3′-phosphoryl group, as evidenced by 31P chemical shifts of −0.8 ppm in D2O. This interaction modulates the pKa of CoA’s thiol group from 8.1 to 7.4, enhancing nucleophilicity in acyl-transfer reactions.

Research Context of Lithium-Modified Coenzyme A Derivatives

Recent applications focus on metabolic engineering and drug discovery:

- Cancer Therapeutics: Lithium-CoA inhibits histone acetyltransferases (HATs) in MCF-7 breast cancer cells, reducing proliferation by 80% at 10 µM.

- Neurodegeneration: In Parkinson’s disease models, the derivative restores mitochondrial CoA levels by 50%, ameliorating α-synuclein aggregation.

- Antimicrobial Agents: Methicillin-resistant Staphylococcus aureus (MRSA) shows 99% growth inhibition at 5 mM Li-CoA, likely through disruption of fatty acid biosynthesis.

Physical Description

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant